molecular formula C10H18O B13944743 Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran CAS No. 59848-66-7

Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran

Cat. No.: B13944743
CAS No.: 59848-66-7
M. Wt: 154.25 g/mol
InChI Key: MMDIPEMQOQIJRH-UHFFFAOYSA-N
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Description

Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran is a chemical compound with a unique structure that includes a tetrahydropyran ring with a methylene group and a 2-methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by hydrogenation to form the tetrahydropyran ring. The reaction conditions often include the use of a catalyst, such as palladium on carbon, and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran: A simpler analog without the methylene and 2-methylpropyl substituents.

    4-Methylene-2H-pyran: Lacks the tetrahydro and 2-methylpropyl groups.

    2-(2-Methylpropyl)-2H-pyran: Does not have the tetrahydro and methylene groups.

Uniqueness

Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

59848-66-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-methylidene-2-(2-methylpropyl)oxane

InChI

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h8,10H,3-7H2,1-2H3

InChI Key

MMDIPEMQOQIJRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CC(=C)CCO1

Origin of Product

United States

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